1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
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Overview
Description
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Trimethylsilylethoxymethyl Group: This step involves the protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) and subsequent reaction with ethoxymethyl chloride.
N,N-Dimethylation: The final step involves the dimethylation of the methanamine group using formaldehyde and formic acid or other suitable methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the trimethylsilylethoxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts such as palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Hydrolysis: Hydroxylated benzimidazole derivatives.
Scientific Research Applications
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: Used in the development of antiviral, anticancer, and antimicrobial agents.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to DNA or RNA polymerases, thereby inhibiting their activity . Additionally, the compound can interact with various proteins and enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer properties.
6-Bromo-2-methylbenzimidazole: Similar structure but lacks the trimethylsilylethoxymethyl group.
Uniqueness
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is unique due to the presence of the trimethylsilylethoxymethyl group, which enhances its lipophilicity and stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Properties
Molecular Formula |
C16H26BrN3OSi |
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Molecular Weight |
384.39 g/mol |
IUPAC Name |
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H26BrN3OSi/c1-19(2)11-16-18-14-7-6-13(17)10-15(14)20(16)12-21-8-9-22(3,4)5/h6-7,10H,8-9,11-12H2,1-5H3 |
InChI Key |
NFUQGFJBUDJPCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(N1COCC[Si](C)(C)C)C=C(C=C2)Br |
Origin of Product |
United States |
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